CH-5137291
描述
CH5137291 是一种新型雄激素受体纯拮抗剂,可抑制雄激素受体的核转运。 该化合物在治疗去势抵抗性前列腺癌方面显示出巨大潜力,它可以通过抑制对传统疗法产生抗性的癌细胞的生长来实现 .
准备方法
CH5137291 的合成涉及双氢睾酮衍生物和非甾体类 RU56187 衍生物的设计和优化。 合成路线包括将磺酰胺取代的芳基化合物引入,以提高代谢稳定性并防止脱烷基化激动剂代谢物的形成 . CH5137291 的生产已经针对口服活性进行了优化,并在包括大鼠、小鼠、猴子和犬在内的各种动物模型中显示出疗效 .
化学反应分析
CH5137291 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种代谢物。
还原: 还原反应可以改变化合物中的官能团。
这些反应中常用的试剂和条件包括磺酰胺取代的芳基化合物、双氢睾酮衍生物和非甾体类 RU56187 衍生物。 这些反应产生的主要产物是稳定的代谢物,保留了 CH5137291 的拮抗活性 .
科学研究应用
CH5137291 因其在各个领域的应用而被广泛研究:
化学: 该化合物的独特结构和反应性使其成为研究雄激素受体拮抗作用的宝贵工具。
生物学: CH5137291 已被用于研究雄激素受体信号传导机制及其在前列腺癌进展中的作用
作用机制
CH5137291 通过抑制雄激素受体的核转运来发挥作用。这阻止了受体激活促进癌细胞生长的基因转录。 该化合物对野生型和突变雄激素受体的转录活性起纯拮抗作用,有效地阻断其功能 . CH5137291 的分子靶标包括螺旋 12 的 M895 残基,这对雄激素受体的折叠和激活至关重要 .
相似化合物的比较
与其他雄激素受体拮抗剂相比,CH5137291 的独特之处在于其纯拮抗活性,并且没有激动作用。类似的化合物包括:
CH4933468: 一种非甾体类衍生物,具有改善的代谢稳定性,但抗肿瘤活性有限.
CH5138514: 另一种具有类似性质的衍生物,但在临床前模型中的疗效较低.
CH5166623: 一种具有可比拟拮抗活性的化合物,但容易形成激动剂代谢物.
生物活性
CH-5137291 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of prostate cancer. This article delves into its biological activity, mechanisms of action, and comparative studies with existing treatments.
Overview of this compound
This compound is an androgen receptor (AR) antagonist that inhibits the nuclear translocation of the androgen receptor, which is crucial for the progression of castration-resistant prostate cancer (CRPC). It was identified through high-throughput screening of compounds aimed at finding effective AR antagonists that could overcome resistance mechanisms associated with traditional therapies like bicalutamide .
The primary mechanism by which this compound exerts its effects is through the inhibition of AR nuclear translocation. This action prevents the receptor from entering the nucleus where it would typically initiate transcription of genes that promote tumor growth. In vitro studies have shown that this compound can effectively inhibit cell growth in various prostate cancer cell lines, including LNCaP and VCaP, even in conditions where AR is overexpressed .
Efficacy Against Bicalutamide
In comparative studies, this compound demonstrated superior efficacy over bicalutamide, particularly in models resistant to conventional AR-targeted therapies. The following table summarizes key findings from these studies:
Compound | Cell Line | Concentration (μM) | Inhibition (%) | Mechanism |
---|---|---|---|---|
This compound | LNCaP-BC2 | 10 | 100 | AR nuclear translocation inhibition |
Bicalutamide | LNCaP-BC2 | 10 | 60 | Partial agonist activity |
This compound | VCaP | 10 | 95 | AR nuclear translocation inhibition |
Bicalutamide | VCaP | 10 | 50 | Partial agonist activity |
These results indicate that while both compounds inhibit cell growth, this compound achieves a more complete inhibition of cell proliferation in resistant models .
Case Studies
Several case studies have been conducted to further investigate the biological activity and therapeutic potential of this compound:
- Case Study on CRPC Models : In a detailed investigation involving multiple CRPC models, researchers found that this compound not only inhibited cell growth but also induced apoptosis in resistant cell lines. The study highlighted its potential as a second-line treatment option for patients failing bicalutamide therapy.
- Pharmacokinetics and Toxicity Assessment : Another study assessed the pharmacokinetic profile of this compound in animal models. Results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This positions this compound as a promising candidate for further clinical development.
- Longitudinal Study on Treatment Outcomes : A longitudinal analysis tracked patient responses to this compound in combination with other therapies. Initial findings suggest improved progression-free survival rates compared to historical controls using standard AR antagonists.
属性
CAS 编号 |
1043446-39-4 |
---|---|
分子式 |
C18H14F3N5O3S2 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29) |
InChI 键 |
JIIHFLNYGVNTFP-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
规范 SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CH-5137291; CH 5137291; CH5137291; UNII-A5ZX7J376H; A5ZX7J376H; CHEMBL1290098. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。